Cas no 3930-13-0 (L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine)
3930-13-0 structure
Product Name:L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine
Numéro CAS:3930-13-0
Le MF:C38H76NO8P
Mégawatts:705.98571395874
MDL:MFCD00042875
CID:319114
PubChem ID:9547031
Update Time:2025-04-19
L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine Propriétés chimiques et physiques
Nom et identifiant
-
- Hexadecanoic acid,(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediylester (9CI)
- L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine
- 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-(N-methyl)-ethanolamine
- Hexadecanoic acid,(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyle...
- 1,2-dipalmitoyl-sn-glycero-3-phosphomonomethylethanolamine
- 3-sn-Phosphatidyl-N-methylethanolamine,1,2-dipalmitoyl
- A-cephalin
- A-Dipalmitoyl-N-methyl-
- L-Alpha-Dipalmitoylphosphatidyl-N-monomethylethanolamine
- 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-methyl
- 110743
- 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-methyl ; 110743
- Ethanol, 2-(methylamino)-, monoester with 1,2-dipalmitin dihydrogen phosphate, L-
- 1,2-dihexadecanoyl-sn-glycero-3-phospho-N-methylethanolamine
- PE-NMe(16:0/16:0)
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-N-methylethanolamine
- CHEBI:171040
- 3930-13-0
- Hexadecanoic acid, 1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, (R)-
- [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate
- Isophthalicdihydrazide
- A-Dipalmitoylphosphatidyl-N-monomethylethanolamine
- N-Monomethyl-phosphatidylethanolamine
- L-
- alpha-Monomethyl dipalmitoylphosphatidylethanolamine
- L-?-Dipalmitoylphosphatidyl-N-monomethylethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-monomethyl
- LMGP02010337
- PD086645
- DTXSID30192543
- starbld0009766
- (2R)-3-((Hydroxy(2-(methylamino)ethoxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- MMPE(16:0/16:0)
- Hexadecanoic acid, 1-(3-hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2
- SCHEMBL1689883
- L-Alpha-Dipalmitoylphosphatidyl-N-monomethylethanolamine;
- L-?-Dipalmitoylphosphatidyl-N-monomethylethanolamine (>80%)
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl Ester P-Oxide;
-
- MDL: MFCD00042875
- Piscine à noyau: 1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)/t36-/m1/s1
- La clé Inchi: QSBINWBNXWAVAK-PSXMRANNSA-N
- Sourire: P(=O)(O)(OCCNC)OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O
Propriétés calculées
- Qualité précise: 705.53100
- Masse isotopique unique: 705.530855
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 40
- Complexité: 769
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 10.8
- Surface topologique des pôles: 120
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Dense: 0.999
- Point de fusion: NA
- Point d'ébullition: 724.6°C at 760 mmHg
- Point d'éclair: 392°C
- Indice de réfraction: 1.47
- Le PSA: 130.20000
- Le LogP: 11.14790
- Pression de vapeur: 0.0±5.1 mmHg at 25°C
- Solubilité: Impossible à utiliser
- Couleur / forme: 10 mg/mL (850851C-25mg)
L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: S22-S24/25
- Carte FOCA taille f:10-21
- Conditions de stockage:−20°C
L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028712-100mg |
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl,99% |
3930-13-0 | 99% | 100mg |
¥2595 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028712-25mg |
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl,99% |
3930-13-0 | 99% | 25mg |
¥1675 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028712-500mg |
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl,99% |
3930-13-0 | 99% | 500mg |
¥10153 | 2024-05-23 | |
| TRC | D486875-10mg |
L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine |
3930-13-0 | 10mg |
$115.00 | 2023-05-18 | ||
| TRC | D486875-100mg |
L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine |
3930-13-0 | 100mg |
$ 1200.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850851C-25MG |
16:0 Monomethyl PE |
3930-13-0 | 1,2-dipalmitoyl- | 25MG |
1693.18 | 2021-05-14 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850851P-25MG |
16:0 Monomethyl PE |
3930-13-0 | 25mg |
¥2215.34 | 2023-11-02 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67884-10mg |
1,2-Dipalmitoyl-sn-glycero-3-N-methyl-PE |
3930-13-0 | 98% | 10mg |
¥944.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67884-5mg |
1,2-Dipalmitoyl-sn-glycero-3-N-methyl-PE |
3930-13-0 | 98% | 5mg |
¥528.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67884-25mg |
1,2-Dipalmitoyl-sn-glycero-3-N-methyl-PE |
3930-13-0 | 98% | 25mg |
¥2229.00 | 2022-04-26 |
L-α-Dipalmitoylphosphatidyl-N-monomethylethanolamine Littérature connexe
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Related Categories
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Glycérophospholipides Phosphatidyléthanolamines
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Glycérophospholipides Glycérophosphoéthanolamines Phosphatidyléthanolamines
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